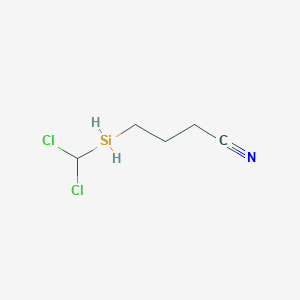
Butanenitrile, 4-(dichloromethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-cyanopropyl)methyldichlorosilane, is a chemical compound with the molecular formula C5H9Cl2NSi and a molecular weight of 182.12 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a dichloromethylsilyl group (-SiCl2CH3) attached to a butane backbone. It is a versatile silyl halide compound widely employed in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanenitrile, 4-(dichloromethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 3-cyanopropylmagnesium bromide with dichloromethylsilane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl halide. The reaction can be represented as follows:
3-Cyanopropylmagnesium bromide+Dichloromethylsilane→Butanenitrile, 4-(dichloromethylsilyl)-
Industrial Production Methods
In industrial settings, the production of Butanenitrile, 4-(dichloromethylsilyl)- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can be substituted with other nucleophiles, such as amines, to form silyl amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Silyl Ethers: Formed when the compound reacts with alcohols.
Silyl Amides: Formed when the compound reacts with amines.
Wissenschaftliche Forschungsanwendungen
Butanenitrile, 4-(dichloromethylsilyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including polymers such as polyurethanes and polycarbonates.
Catalysis: Acts as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Drug Development: Studied for its potential role in drug development, particularly in the treatment of certain types of cancer.
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanopropylmethyldichlorosilane: Similar in structure but with different substituents on the silicon atom.
4-(Trimethylsilyl)butanenitrile: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Uniqueness
Butanenitrile, 4-(dichloromethylsilyl)- is unique due to its combination of a nitrile group and a dichloromethylsilyl group, which imparts distinct reactivity and versatility in various chemical reactions . This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
4-(dichloromethylsilyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPPYXAZXRBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
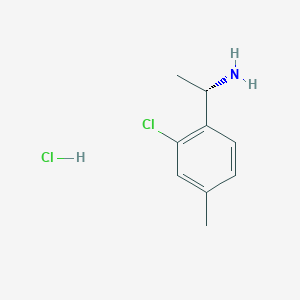
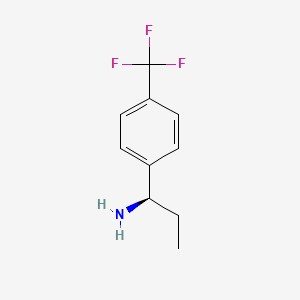
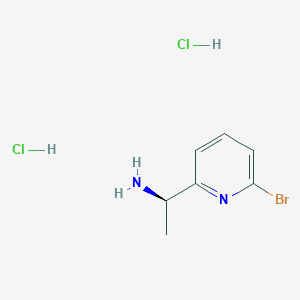

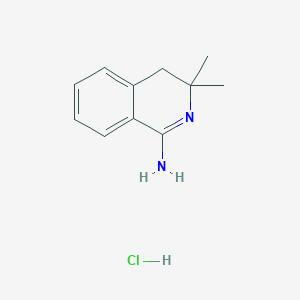
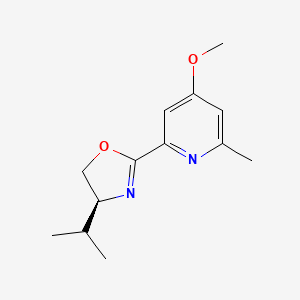
![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)
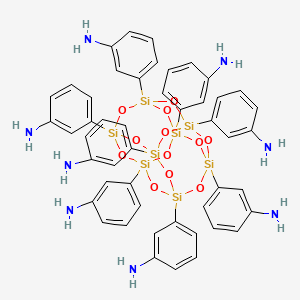
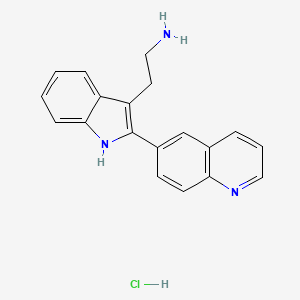
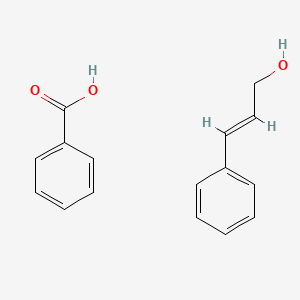
![4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione](/img/structure/B8115533.png)
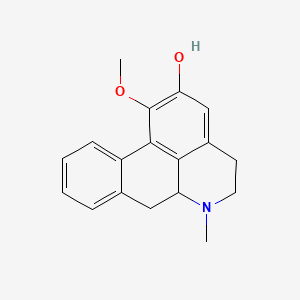
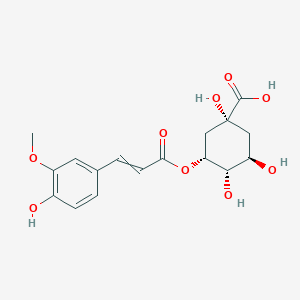
![6-hydroxy-6-[(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B8115545.png)
